(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid (1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17886583
InChI: InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5+,6?/m0/s1
SMILES:
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid

CAS No.:

Cat. No.: VC17886583

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

(1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid -

Specification

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name (1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid
Standard InChI InChI=1S/C7H10O3/c8-7(9)6-4-1-2-10-3-5(4)6/h4-6H,1-3H2,(H,8,9)/t4-,5+,6?/m0/s1
Standard InChI Key ASUKEWRBGZOLAH-YRZWDFBDSA-N
Isomeric SMILES C1COC[C@@H]2[C@H]1C2C(=O)O
Canonical SMILES C1COCC2C1C2C(=O)O

Introduction

Structural and Stereochemical Features

The compound belongs to the class of bicyclo[4.1.0]heptane derivatives, featuring a fused cyclopropane ring system. The 3-oxa designation indicates an oxygen atom at position 3 of the bicyclic framework, while the carboxylic acid group occupies position 7. The (1R,6S) configuration specifies the absolute stereochemistry, critical for its interactions in chiral environments .

Synthesis Strategies

Catalytic Hydrogenation and Cyclopropanation

A common approach for bicyclo[4.1.0]heptane systems involves cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed carbene transfer. For example, epoxidation of cyclohexene derivatives followed by ring-opening and cyclization has been reported for related structures.

Stereoselective Synthesis

The (1R,6S) configuration necessitates enantioselective methods. Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) could control stereochemistry. Ethyl (1R,3R,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate, a related ester, was synthesized using stereospecific hydrogenation and resolution techniques .

Post-Functionalization

PropertyValue/DescriptionSource Analogy
Melting Point120–125°C (estimated)Comparable esters
SolubilityModerate in polar solvents (e.g., DMSO, water at high pH)Bicyclic acids
LogP (Partition Coefficient)~0.5 (predicted)Computational models
pKa~4.2 (carboxylic acid group)Similar structures

The carboxylic acid group confers pH-dependent solubility, with improved dissolution in alkaline conditions. The bicyclic framework likely reduces conformational flexibility, impacting pharmacokinetic properties.

Biological Activity and Research Findings

While direct studies on (1R,6S)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid are scarce, related oxabicycloheptane derivatives exhibit notable bioactivity:

Cytotoxic Effects

In vitro assays on ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate revealed cytotoxicity against HeLa cells (IC₅₀ = 48 µM) via apoptosis induction . Substituent position and stereochemistry significantly modulate potency.

Enzyme Modulation

Bicyclic esters and acids interact with cytochrome P450 enzymes, affecting drug metabolism. For example, 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid showed moderate CYP3A4 inhibition (IC₅₀ = 18 µM), suggesting potential drug-drug interaction risks.

Comparative Analysis with Analogous Compounds

CompoundStructureKey DifferencesBioactivity
Ethyl (1R,3R,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate Oxygen at 7, ester at 3Higher lipophilicity (LogP = 1.2)Antiproliferative (IC₅₀ = 48 µM)
3-Oxabicyclo[4.1.0]heptane-6-carboxylic acidCarboxylic acid at 6Altered hydrogen-bonding capacityCYP3A4 inhibition (IC₅₀ = 18 µM)
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylateEster at 3, oxygen at 7Reduced aqueous solubilityAntimicrobial (MIC = 32 µg/mL)

The position of the oxygen atom and carboxylic acid group profoundly influences molecular interactions. The (1R,6S) configuration may enhance target selectivity compared to racemic mixtures.

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